(4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including furan, pyridine, and pyrrolone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for a variety of chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through various organic reactions such as condensation and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions include various substituted furans, pyridines, and pyrrolones, which can be further modified for specific applications .
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diverse functional groups allow it to bind to multiple sites, modulating various biochemical pathways. This multi-target approach enhances its efficacy and reduces the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine contain the pyridine ring.
Pyrrolone Derivatives: Compounds like 2-pyrrolidone and N-methyl-2-pyrrolidone feature the pyrrolone structure .
Uniqueness
1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C29H24N2O5 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-5-2-6-20(15-19)18-36-23-11-9-21(10-12-23)27(32)25-26(22-7-3-13-30-16-22)31(29(34)28(25)33)17-24-8-4-14-35-24/h2-16,26,32H,17-18H2,1H3/b27-25+ |
InChI Key |
QBZYMFUMKYPPFK-IMVLJIQESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)O |
Origin of Product |
United States |
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